molecular formula C16H11F2N3OS B7020023 N-(4,6-difluoro-2,3-dihydro-1-benzofuran-3-yl)-3-phenyl-1,2,4-thiadiazol-5-amine

N-(4,6-difluoro-2,3-dihydro-1-benzofuran-3-yl)-3-phenyl-1,2,4-thiadiazol-5-amine

Cat. No.: B7020023
M. Wt: 331.3 g/mol
InChI Key: CFDNPUDHPFVDME-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-2,3-dihydro-1-benzofuran-3-yl)-3-phenyl-1,2,4-thiadiazol-5-amine is a complex organic compound that features a benzofuran ring substituted with fluorine atoms, a phenyl group, and a thiadiazole ring

Properties

IUPAC Name

N-(4,6-difluoro-2,3-dihydro-1-benzofuran-3-yl)-3-phenyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3OS/c17-10-6-11(18)14-12(8-22-13(14)7-10)19-16-20-15(21-23-16)9-4-2-1-3-5-9/h1-7,12H,8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDNPUDHPFVDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2F)F)NC3=NC(=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-2,3-dihydro-1-benzofuran-3-yl)-3-phenyl-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Formation of the Thiadiazole Ring: This step involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

    Coupling Reactions: The final step involves coupling the benzofuran and thiadiazole intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-2,3-dihydro-1-benzofuran-3-yl)-3-phenyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,6-difluoro-2,3-dihydro-1-benzofuran-3-yl)-3-phenyl-1,2,4-thiadiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-2,3-dihydro-1-benzofuran-3-yl)-3-phenyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-difluoro-2,3-dihydro-1-benzofuran-3-yl)-3-(2-methylprop-2-enyl)urea
  • N-(4,6-difluoro-2,3-dihydro-1-benzofuran-3-yl)-3-(2-methylprop-2-enyl)amine

Uniqueness

N-(4,6-difluoro-2,3-dihydro-1-benzofuran-3-yl)-3-phenyl-1,2,4-thiadiazol-5-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

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